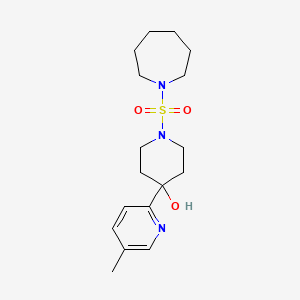

1-(氮杂环戊-1-基磺酰基)-4-(5-甲基吡啶-2-基)哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

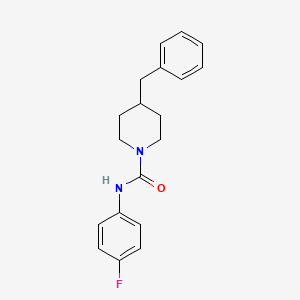

The synthesis of compounds related to 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol often involves the intramolecular cyclization of aminopiperidines in an acidic medium or through condensation reactions involving specific sulfonylchlorides and bases in suitable solvents. For instance, the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) through intramolecular cyclization showcases a method that could be analogous to the synthesis of the compound of interest (Kuznetsov et al., 1991). Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol via condensation highlights a pathway that may be adapted for synthesizing similar sulfonyl-piperidin-4-ol compounds (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography provides deep insights into the molecular structure of piperidine derivatives, revealing details such as conformation, crystallization, and intramolecular interactions. The molecular structure of related compounds indicates a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, which could be similar in the target compound (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, S_N1 reactions, and condensation reactions, leading to a wide array of products with potential biological activities. The versatility in chemical reactions showcases the reactivity of the piperidine ring and its substituents, which is crucial for synthesizing new derivatives with desired properties (Adelbrecht et al., 2001).

Physical Properties Analysis

The physical properties of 1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. For related compounds, crystallographic and thermal analyses provide insights into stability, phase transitions, and polymorphism, which are essential for understanding the compound's behavior under different conditions (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stereochemistry, and functional group transformations, are central to the utility of piperidine derivatives in synthetic chemistry. For example, the synthesis and antibacterial study of S-substituted aliphatic analogues highlight the potential biological activities of these compounds, suggesting that modifications to the piperidine core can significantly impact their chemical and biological properties (Sattar et al., 2016).

科学研究应用

合成和化学性质

化学化合物1-(氮杂环戊-1-基磺酰基)-4-(5-甲基吡啶-2-基)哌啶-4-醇由于其复杂的结构,一直是合成有机化学中感兴趣的主题。研究重点关注合成具有相似结构特征的化合物,展示了哌啶和氮杂环戊脚手架在化学合成中的多功能性。例如,具有各种杂环取代基的新型3-苯氧基丙烷-2-醇的合成展示了为进一步药理测试创建不同分子的潜力 (É. G. Mesropyan 等人,2005)。类似地,对螺-哌啶-4-酮的研究突出了对可能与抗分枝杆菌应用相关的化合物进行原子经济和立体选择性合成的重点 (R. Kumar 等人,2008)。

药理探索

虽然1-(氮杂环戊-1-基磺酰基)-4-(5-甲基吡啶-2-基)哌啶-4-醇在药理学中的具体应用没有直接记录,但相关化合物已被研究其在治疗各种疾病中的潜力。例如,κ-阿片受体拮抗剂的研究展示了哌啶衍生物在抑郁症和成瘾症治疗开发中的探索,表明结构相似的化合物具有潜在的药理用途 (S. Grimwood 等人,2011)。

抗菌和除草剂应用

对哌啶衍生物的研究延伸至抗菌和除草剂应用。对基于磺酰脲的除草剂离子液体的研究展示了哌啶脚手架的农业应用,提供了对如何开发类似化合物以获得靶向除草剂活性的见解 (J. Pernak 等人,2015)。此外,螺噻唑啉酮杂环化合物的合成及其抗菌评价突出了与哌啶和相关杂环化合物相关的广泛生物活性 (P. N. Patel & Y. Patel,2015)。

属性

IUPAC Name |

1-(azepan-1-ylsulfonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-15-6-7-16(18-14-15)17(21)8-12-20(13-9-17)24(22,23)19-10-4-2-3-5-11-19/h6-7,14,21H,2-5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRAABCUORLKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2(CCN(CC2)S(=O)(=O)N3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)